![molecular formula C9H19NO2 B1453634 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- CAS No. 1250643-50-5](/img/structure/B1453634.png)
1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-
Übersicht
Beschreibung
“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is an organic compound that is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . It can be used in the synthesis of cell biology test reagents .
Synthesis Analysis
The synthesis of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at -60°C . The reaction mixture is then heated to 0°C over 6 hours, diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular formula of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is C9H19NO2 . It has a molecular weight of 173.25 .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is a liquid that is colorless to pale yellow in color . It has a boiling point of 90-94°C at 15mm and a density of 1.024 . It has a refractive index of 1.4530 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- 1-Butanamine plays a role in the formation of 2,3-dihydro-4-pyridinones when added to alpha, beta-unsaturated 1,3-diketones in acidic aqueous medium, as part of chemical synthesis processes (MacDonald & Burnell, 2009).
- It is also involved in the synthesis of complex compounds, such as 4-[4-(3-pyridinyl)-1H-imidazol-1yl]-1-butanamine, which is synthesized with an overall yield of 70% and 97% purity (Y. Xinlin, 2007).
Biological and Medicinal Research
- In the field of medicinal chemistry, 1-Butanamine derivatives are synthesized and studied for their antimicrobial properties. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide, displayed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Agricultural Applications
- Some derivatives of 1-Butanamine, like 3-methyl-2H-furo[2,3-c]pyran-2-one, have been identified as germination stimulants in smoke, promoting the seed germination of a wide range of plant species. This discovery is significant for agricultural applications, especially in enhancing germination processes (Flematti, Goddard-Borger, Merritt, Ghisalberti, Dixon, & Trengove, 2007).
Materials Science and Dye Synthesis
- In materials science, derivatives of 1-Butanamine are used in the synthesis of azodisperse dyes for polyester fibers. For example, different heterocyclic Hansa Yellow analogues synthesized from 3-oxo-N-(pyrazol-4-yl)butanamide have potential applications as dyes in the textile industry (Girges, Hanna, & Elagamey, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(oxan-4-yloxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKJZQJSZIRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
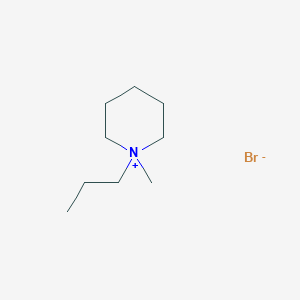
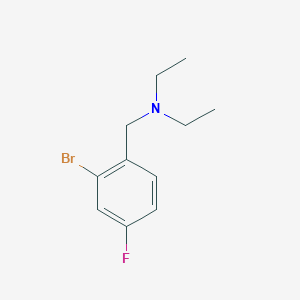

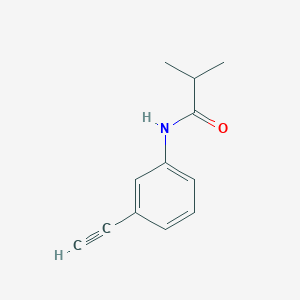
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

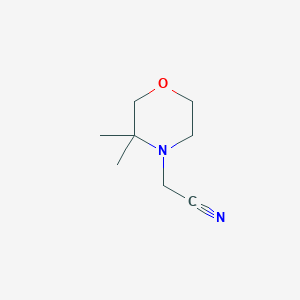

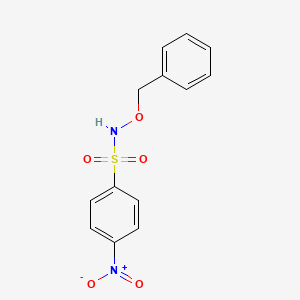
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)